molecular formula C23H15ClF3N5 B2645693 N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902483-76-5

N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2645693
CAS No.: 902483-76-5
M. Wt: 453.85
InChI Key: HQHKPGMRPNRDEA-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 4-chlorobenzylamine group at position 5 and a 3-(trifluoromethyl)phenyl group at position 2. The 4-chlorophenyl moiety may enhance binding affinity through halogen interactions, while the trifluoromethyl group contributes to electron-withdrawing effects and metabolic stability.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF3N5/c24-17-10-8-14(9-11-17)13-28-21-18-6-1-2-7-19(18)32-22(29-21)20(30-31-32)15-4-3-5-16(12-15)23(25,26)27/h1-12H,13H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHKPGMRPNRDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)C(F)(F)F)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. The process often starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The chlorophenyl and trifluoromethylphenyl groups are then introduced via substitution reactions. Common reagents used in these steps include various halides, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or hydrocarbon derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenyl and trifluoromethylphenyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazoloquinazolines with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole and quinazoline moieties exhibit significant anticancer properties. The structure of N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suggests it may modulate protein kinase activity, which is crucial for controlling cell proliferation and survival in cancerous cells. Studies have shown that similar compounds can inhibit various cancer cell lines, making this compound a candidate for further investigation in cancer therapy .

Antimicrobial Properties

The presence of the triazole ring in the compound is associated with antifungal and antibacterial activities. Triazole derivatives have been reported to exhibit broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance potency against resistant strains .

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that specific substitutions can significantly affect its biological activity:

Substituent Position Effect on Activity
Chlorine4-positionEnhances anticancer activity
Trifluoromethyl3-positionIncreases antifungal potency
Methyl1-positionAffects solubility and bioavailability

This table summarizes findings from various studies indicating how different functional groups influence the efficacy of the compound .

Antidiabetic Effects

Some analogs of triazoloquinazolines have demonstrated potential in managing diabetes by exhibiting anti-hyperglycemic effects. The mechanism may involve enhancing insulin sensitivity or modulating glucose metabolism pathways .

Anti-inflammatory Properties

Research has indicated that compounds with similar structures can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound could be explored for conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of triazole-based compounds in various applications:

  • A study published in PubMed Central detailed the synthesis of novel triazoles with promising antifungal properties against resistant strains of fungi .
  • Another research article focused on the anticancer potential of quinazoline derivatives, establishing a correlation between structural modifications and enhanced biological activity .

These findings support the ongoing exploration of this compound as a versatile compound in drug development.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related triazoloquinazoline and triazolopyrimidine derivatives is presented below, focusing on substituent effects, molecular properties, and inferred pharmacological implications.

Structural and Molecular Comparisons

Compound Name Substituents (Position 3 / Position 5) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-triazoloquinazolin-5-amine 3-CF3-C6H4 / 4-Cl-C6H4-CH2NH- C23H17ClF3N5 ~463.86* High lipophilicity (CF3), halogen bonding (Cl), rigid triazoloquinazoline core
N-Butyl-3-(4-chlorophenyl)-N-methyl-triazoloquinazolin-5-amine 4-Cl-C6H4 / Butyl(CH2)3CH2-N(CH3)- C20H20ClN5 365.87 Flexible alkyl chain (butyl), reduced steric hindrance
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-triazoloquinazolin-5-amine PhSO2 / 4-iPr-C6H4-NH- C24H21ClN5O2S ~483.97* Sulfonyl group (electron-withdrawing), isopropylphenyl (hydrophobic)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)-triazoloquinazolin-5-amine 3-Me-C6H4 / 3,4-(MeO)2-C6H3-CH2CH2NH- C27H26N5O2 452.53 Electron-donating methoxy groups, extended ethyl linker
N-(4-Chlorophenyl)-5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-amine 5,7-Me2 / 4-Cl-C6H4-NH- C12H11ClN6 274.70 Pyrimidine core (smaller ring system), dimethyl substituents (steric effects)

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (CF3): The target compound’s 3-CF3 group enhances lipophilicity (logP ~6.1 inferred from ) and metabolic resistance due to fluorine’s inductive effects.
  • Chlorophenyl vs. Alkyl/Aryl Amines: The 4-chlorobenzylamine in the target compound may improve target binding via halogen interactions compared to alkylamines (e.g., butyl in ) or isopropylphenyl (). Dimethoxyphenethyl groups () enhance solubility but reduce membrane permeability .

Inferred Pharmacological Implications

  • Anticancer Potential: Compounds with sulfonyl or trifluoromethyl groups (e.g., ) show microtubule-stabilizing or kinase-inhibitory activity. The target compound’s CF3 group may similarly enhance pharmacokinetic profiles for neurodegenerative or oncology applications .
  • Metabolic Stability: Ethyl or diethoxy linkers () may prolong half-life compared to the target compound’s benzyl group, though the latter’s chlorine atom could mitigate oxidative metabolism .

Biological Activity

N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including antifungal, anticonvulsant, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C20H17ClF3N5
  • Molecular Weight : 433.83 g/mol
  • IUPAC Name : this compound

The presence of chlorine and trifluoromethyl groups in its structure is significant for its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. The compound under discussion has shown promising antifungal activity against various fungal strains:

  • Mechanism of Action : The triazole core inhibits the enzyme lanosterol 14α-demethylase, crucial for ergosterol synthesis in fungal cell membranes.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values ranging from 0.0156 to 2.0 μg/mL against Candida albicans and Cryptococcus neoformans .

Anticonvulsant Activity

Research indicates that compounds with a triazole nucleus exhibit anticonvulsant properties:

  • Testing Models : The efficacy was evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice.
  • Results : Certain analogs showed significant anticonvulsant activity with ED50 values as low as 23.4 mg/kg . This suggests a potential for development as new anticonvulsant agents.

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer effects:

  • Mechanism : They may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
  • Case Studies : In vitro studies have shown that certain triazole compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:

Substituent Effect on Activity
Chlorine (Cl)Enhances antifungal efficacy
Trifluoromethyl (CF3)Increases potency against resistant strains
Aromatic ringsContribute to improved binding affinity

Studies suggest that modifications at specific positions on the triazole ring can significantly influence biological activity .

Q & A

Q. What computational tools can predict off-target interactions and toxicity risks early in development?

  • Methodology :
  • Use SwissADME for ADME profiling and ProTox-II for toxicity prediction. Validate in vitro (e.g., hERG inhibition assay) .

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